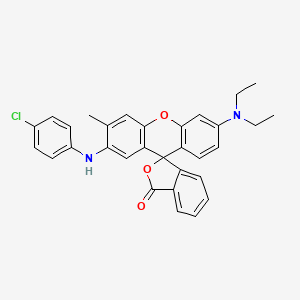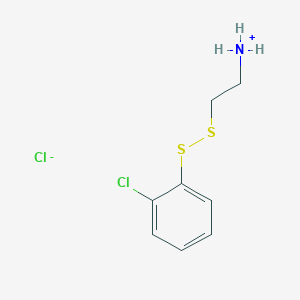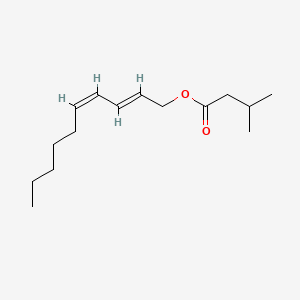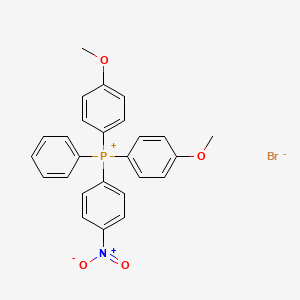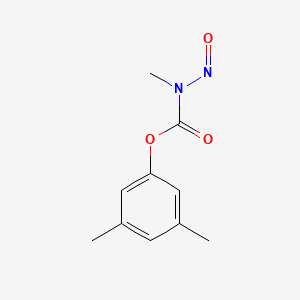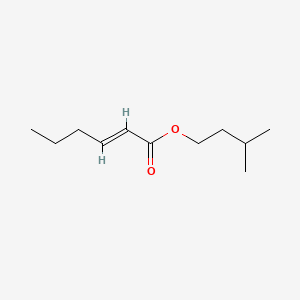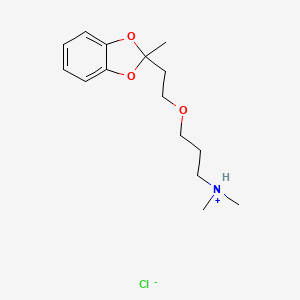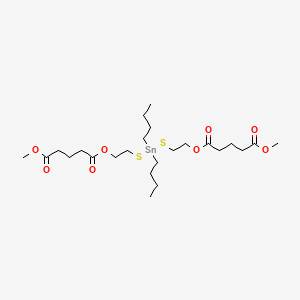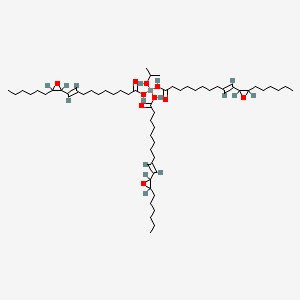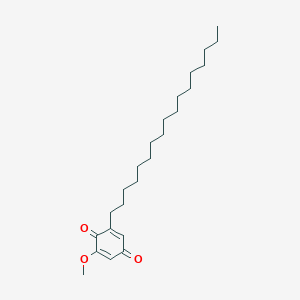
2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a heptadecyl chain attached to a methoxy-substituted cyclohexa-2,5-diene-1,4-dione core. Its structural features make it a subject of study in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptadecyl bromide and 2,5-dimethoxy-1,4-benzoquinone.
Alkylation Reaction: The heptadecyl bromide undergoes an alkylation reaction with 2,5-dimethoxy-1,4-benzoquinone in the presence of a strong base like potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the cyclohexa-2,5-diene-1,4-dione core.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated hydrocarbons.
科学研究应用
2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is studied for its potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways such as the MAPK pathway, leading to effects like apoptosis or cell cycle arrest.
相似化合物的比较
Similar Compounds
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione: Similar in structure but with a shorter alkyl chain.
2-Methoxycyclohexa-2,5-diene-1,4-dione: Lacks the long alkyl chain, making it less hydrophobic.
Uniqueness
2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione is unique due to its long heptadecyl chain, which imparts distinct physicochemical properties and potential biological activities compared to its shorter-chain analogs.
属性
分子式 |
C24H40O3 |
|---|---|
分子量 |
376.6 g/mol |
IUPAC 名称 |
2-heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22(25)20-23(27-2)24(21)26/h19-20H,3-18H2,1-2H3 |
InChI 键 |
QEXKEEHFBIWZLW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


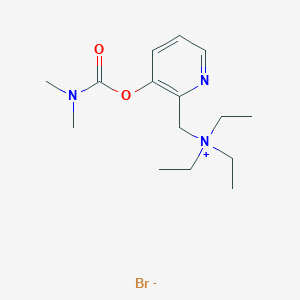
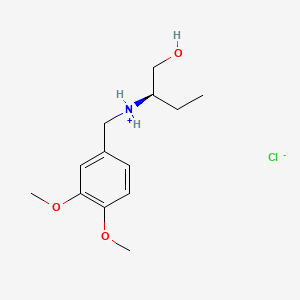
![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)
